molecular formula C20H13ClN2O2 B5086397 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile

3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile

Cat. No. B5086397
M. Wt: 348.8 g/mol
InChI Key: NKLORJNDXNWBJJ-UHFFFAOYSA-N
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Description

3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile is a chemical compound that belongs to the class of benzo[f]chromene derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been shown to exhibit potent antioxidant activity. It has also been shown to inhibit the production of pro-inflammatory cytokines. The compound has been tested for its toxicity in vitro and in vivo and has been found to be relatively safe at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a wide range of cancer cells. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile. One of the areas of research is the development of more efficient synthesis methods to obtain the compound with higher yields and purity. Another area of research is the optimization of the compound's pharmacokinetics and pharmacodynamics to improve its therapeutic efficacy. Additionally, the compound's potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases can be explored. Finally, the development of novel analogs of 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile with improved pharmacological properties can be pursued.
Conclusion:
In conclusion, 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile is a synthetic compound that has shown promise in scientific research for its potent anticancer, anti-inflammatory, and antioxidant activities. The compound's mechanism of action is not fully understood, but it has been suggested to induce apoptosis in cancer cells and inhibit the NF-κB signaling pathway. The compound has several advantages and limitations for lab experiments, and several future directions for research can be pursued to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile involves the reaction of 3-chloro-4-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 2-aminobenzamide to obtain the final product. The synthesis method has been optimized to obtain a high yield of the compound with high purity.

Scientific Research Applications

3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. The compound has been tested for its ability to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3-amino-1-(3-chlorophenyl)-5-hydroxy-1H-benzo[f]chromene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2/c21-13-6-3-5-12(8-13)17-15(10-22)20(23)25-19-16(24)9-11-4-1-2-7-14(11)18(17)19/h1-9,17,24H,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLORJNDXNWBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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